5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles. This compound is characterized by the presence of a thiazole ring fused to a triazole ring, with a 3,4-difluorophenyl group and a methyl group attached to the structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the thiazole/triazole rings are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can be compared with other similar compounds, such as:
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes: These compounds also contain a triazole ring and exhibit similar chemical properties.
1,2,4-Triazoles: These compounds are known for their antimicrobial and antifungal activities and share structural similarities with this compound.
3,5-ditetrazolyl-1,2,4-triazole: This compound is another example of a triazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H7F2N3S |
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Molecular Weight |
251.26 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H7F2N3S/c1-6-10(17-11-14-5-15-16(6)11)7-2-3-8(12)9(13)4-7/h2-5H,1H3 |
InChI Key |
WGUVNAKFDQMLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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